molecular formula C15H12N2O3S B2391964 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide CAS No. 946330-98-9

4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2391964
CAS RN: 946330-98-9
M. Wt: 300.33
InChI Key: WFURYDVJMDDYGW-UHFFFAOYSA-N
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Description

“4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide” is a chemical compound that belongs to the class of quinolones . Quinolones are a type of heterocyclic organic compound with a bicyclic structure, which includes a quinoline system .


Molecular Structure Analysis

Quinolones have a bicyclic structure that includes a benzene ring fused to a pyridine ring . The specific molecular structure of “4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide” would include these rings, along with additional functional groups specified in its name.


Chemical Reactions Analysis

Quinolones can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that “4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide” can undergo would depend on its specific structure and the conditions under which it is reacted.

Scientific Research Applications

Regioselectivity and Biological Activity

Regioselectivity of N-ethylation Reaction : A study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a structurally related compound, reveals its importance in medicinal chemistry due to the compound's biological and synthetic versatility. The study employs DFT methods to investigate the regiosselective ethylation reaction, highlighting the compound's potential in developing pharmacological activities like antibacterial and antiviral properties (Batalha et al., 2019).

Synthesis and Evaluation of Derivatives

Synthesis of Quinoline Derivatives : Research on the synthesis of benzo-, pyrido-, thieno-, and imidazo-fused N-hydroxy-4-oxopyrimidine-2-carboxylic acid derivatives involves the creation of cyclic hydroxamic acids and related analogues. This work underscores the synthetic versatility of quinoline derivatives and their potential in developing novel compounds with therapeutic applications (Bosch et al., 2011).

Antimicrobial and Antifungal Activities

Antimicrobial Agents : A study synthesizing a series of compounds with the quinazolinone and 4-thiazolidinone framework demonstrated significant in vitro antibacterial and antifungal activities. This research highlights the potential of quinoline derivatives in combating various microbial infections (Desai et al., 2011).

Molecular Modeling and Cholinesterase Inhibition

Cholinesterase Inhibitors : The synthesis, biological evaluation, and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives highlight their application as cholinesterase inhibitors. This study indicates the therapeutic potential of these compounds in treating diseases associated with cholinesterase activity (Tomassoli et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide involves the condensation of 2-amino-3-cyanobenzoic acid with 2-thienylmethylamine, followed by cyclization and subsequent reduction to form the final product.", "Starting Materials": [ "2-amino-3-cyanobenzoic acid", "2-thienylmethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanobenzoic acid with 2-thienylmethylamine in ethanol using hydrochloric acid as a catalyst to form N-(2-thienylmethyl)-2-amino-3-cyanobenzoic acid.", "Step 2: Cyclization of N-(2-thienylmethyl)-2-amino-3-cyanobenzoic acid in ethanol using sodium hydroxide as a catalyst to form 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide.", "Step 3: Reduction of 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide using sodium borohydride in ethanol to form the final product." ] }

CAS RN

946330-98-9

Product Name

4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide

Molecular Formula

C15H12N2O3S

Molecular Weight

300.33

IUPAC Name

4-hydroxy-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H12N2O3S/c18-13-10-5-1-2-6-11(10)17-15(20)12(13)14(19)16-8-9-4-3-7-21-9/h1-7H,8H2,(H,16,19)(H2,17,18,20)

InChI Key

WFURYDVJMDDYGW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CS3)O

solubility

not available

Origin of Product

United States

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